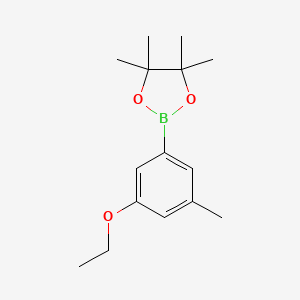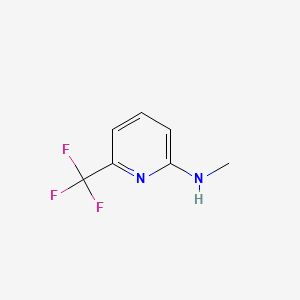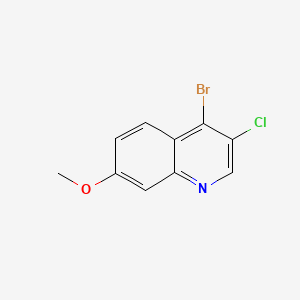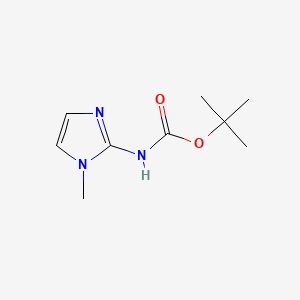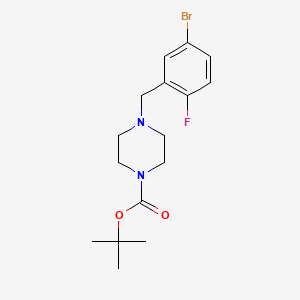
(±)-2-Chlorobutyric--d6 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-2-Chlorobutyric-d6 Acid, also known as 2-Chlorobutanoic Acid-d6 or 2-CB-d6, is a chiral, substituted carboxylic acid that has been used in a variety of scientific research applications. It is a common starting material for the synthesis of other compounds, and has been used in the study of the mechanism of action of several drugs. It has been used in the study of biochemical and physiological effects of drugs, and has been studied for its potential use in lab experiments.
Aplicaciones Científicas De Investigación
(-)-2-Chlorobutyric-d6 Acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, including chiral drugs. It has also been used in the study of the mechanism of action of several drugs. It has been used in the study of biochemical and physiological effects of drugs, and has been studied for its potential use in lab experiments.
Mecanismo De Acción
The mechanism of action of (-)-2-Chlorobutyric-d6 Acid is not well understood. However, it is known that it acts as an inhibitor of several enzymes, including chymotrypsin, trypsin, and carboxylesterase. It has also been shown to inhibit the activity of several transporters, such as the GABA transporter. In addition, it has been shown to interact with several receptors, including the G protein-coupled receptor (GPCR) family.
Biochemical and Physiological Effects
(-)-2-Chlorobutyric-d6 Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and carboxylesterase. It has also been shown to inhibit the activity of several transporters, such as the GABA transporter. In addition, it has been shown to interact with several receptors, including the G protein-coupled receptor (GPCR) family.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (-)-2-Chlorobutyric-d6 Acid in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain. It is also relatively stable, and can be stored for long periods of time. In addition, it has a low toxicity, making it safe to use in lab experiments.
However, there are some limitations to the use of (-)-2-Chlorobutyric-d6 Acid in lab experiments. It is not very soluble in water, and is not very soluble in organic solvents. It is also not very stable in the presence of light or heat.
Direcciones Futuras
There are several possible future directions for the use of (-)-2-Chlorobutyric-d6 Acid. It could be used in the study of the mechanism of action of new drugs, or in the study of the biochemical and physiological effects of existing drugs. It could also be used in the development of new drugs, or in the development of new lab experiments. In addition, it could be used to synthesize other compounds, or to study the structure and function of enzymes and transporters.
Métodos De Síntesis
(-)-2-Chlorobutyric-d6 Acid can be synthesized in a variety of ways. The most common method is the reaction of ethyl chloroformate with 2-bromobutane in aqueous solution. This reaction produces 2-chlorobutanoic acid as a major product and other minor products. The primary product can then be purified by recrystallization from aqueous ethanol. Another method for the synthesis of (-)-2-Chlorobutyric-d6 Acid is the reaction of ethyl chloroacetate with 2-bromobutane in an aqueous solution. This reaction also produces 2-chlorobutanoic acid as the primary product and other minor products. The primary product can then be purified by recrystallization from aqueous ethanol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (±)-2-Chlorobutyric--d6 Acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in this synthesis pathway include the preparation of the starting material, followed by the introduction of the deuterium label, and then the introduction of the chloro substituent. The final step involves the conversion of the intermediate compound into the desired product through a series of reactions.", "Starting Materials": [ "Deuterated acetic acid", "Ethylmagnesium bromide", "Ethyl chloroformate", "2-Butene", "Sodium hydroxide", "HCl" ], "Reaction": [ "Preparation of ethyl 2-d deuterioacetate by reacting deuterated acetic acid with ethylmagnesium bromide", "Addition of ethyl chloroformate to the reaction mixture to form ethyl 2-d deuterioacetoacetate", "Conversion of ethyl 2-d deuterioacetoacetate to ethyl 2-d deuterio-3-oxobutyrate by reacting with 2-butene", "Hydrolysis of ethyl 2-d deuterio-3-oxobutyrate with sodium hydroxide to form (±)-2-chlorobutyric--d6 Acid", "Purification of the product through acidification with HCl followed by recrystallization" ] } | |
Número CAS |
1219802-13-7 |
Fórmula molecular |
C4H7ClO2 |
Peso molecular |
128.585 |
Nombre IUPAC |
2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D |
Clave InChI |
RVBUZBPJAGZHSQ-LIDOUZCJSA-N |
SMILES |
CCC(C(=O)O)Cl |
Sinónimos |
(±)-2-Chlorobutyric--d6 Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



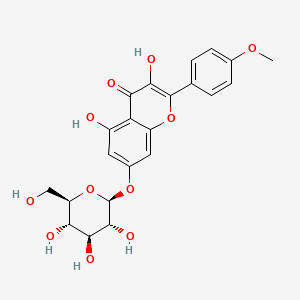
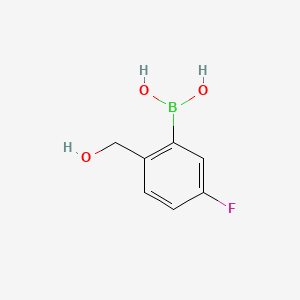
![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)
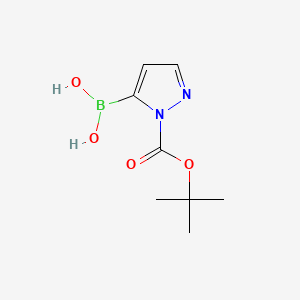

![[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane](/img/structure/B572310.png)



